6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole
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Overview
Description
6-Bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
N-Alkylation: The brominated intermediate is then subjected to N-alkylation with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(4-methoxybenzyl)-2,3-dihydro-1H-indole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: 1-(4-Methoxybenzyl)-2,3-dihydro-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and the methoxybenzyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-2,3-dihydro-1H-indole: Lacks the bromine atom, which may result in different biological activities and reactivity.
6-Bromo-2,3-dihydro-1H-indole: Lacks the 4-methoxybenzyl group, affecting its overall properties and applications.
6-Bromo-1-(4-methylbenzyl)-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of a methoxy group, leading to variations in its chemical and biological behavior.
Uniqueness
The presence of both the bromine atom and the 4-methoxybenzyl group in 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16BrNO |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
6-bromo-1-[(4-methoxyphenyl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C16H16BrNO/c1-19-15-6-2-12(3-7-15)11-18-9-8-13-4-5-14(17)10-16(13)18/h2-7,10H,8-9,11H2,1H3 |
InChI Key |
XALYWKLZZNPRMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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